2-Methyl-2,3-dihydro-1,2-benzisothiazol-3-ol 1,1-dioxide

Physicochemical characterization Thermal analysis Formulation development

2-Methyl-2,3-dihydro-1,2-benzisothiazol-3-ol 1,1-dioxide (CAS 156359-48-7), commonly referred to as N-methylsaccharin, is a methylated derivative of saccharin (1,2-benzisothiazol-3-one 1,1-dioxide) belonging to the benzisothiazolone 1,1-dioxide class. The compound exists in equilibrium between the keto form (CAS 15448-99-4, 2-methyl-1,2-benzisothiazol-3(2H)-one 1,1-dioxide) and the enol form (CAS 156359-48-7, 2-methyl-2,3-dihydro-1,2-benzisothiazol-3-ol 1,1-dioxide), with the enol form being specifically cited as a key intermediate in piroxicam synthesis.

Molecular Formula C8H9NO3S
Molecular Weight 199.22
CAS No. 156359-48-7
Cat. No. B2615855
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-2,3-dihydro-1,2-benzisothiazol-3-ol 1,1-dioxide
CAS156359-48-7
Molecular FormulaC8H9NO3S
Molecular Weight199.22
Structural Identifiers
SMILESCN1C(C2=CC=CC=C2S1(=O)=O)O
InChIInChI=1S/C8H9NO3S/c1-9-8(10)6-4-2-3-5-7(6)13(9,11)12/h2-5,8,10H,1H3
InChIKeyPSZCXXSQZYJADH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Methylsaccharin (CAS 156359-48-7): Comparative Procurement Guide for 2-Methyl-2,3-dihydro-1,2-benzisothiazol-3-ol 1,1-dioxide


2-Methyl-2,3-dihydro-1,2-benzisothiazol-3-ol 1,1-dioxide (CAS 156359-48-7), commonly referred to as N-methylsaccharin, is a methylated derivative of saccharin (1,2-benzisothiazol-3-one 1,1-dioxide) belonging to the benzisothiazolone 1,1-dioxide class. The compound exists in equilibrium between the keto form (CAS 15448-99-4, 2-methyl-1,2-benzisothiazol-3(2H)-one 1,1-dioxide) and the enol form (CAS 156359-48-7, 2-methyl-2,3-dihydro-1,2-benzisothiazol-3-ol 1,1-dioxide), with the enol form being specifically cited as a key intermediate in piroxicam synthesis [1]. The N-methyl substitution fundamentally alters the physicochemical profile relative to the parent saccharin, rendering direct substitution inadvisable without explicit experimental validation.

Why Saccharin or Other N-Alkyl Analogs Cannot Substitute for 2-Methyl-2,3-dihydro-1,2-benzisothiazol-3-ol 1,1-dioxide in Precisely Calibrated Applications


The N-methyl group on 2-methyl-2,3-dihydro-1,2-benzisothiazol-3-ol 1,1-dioxide is not a passive structural decoration but a decisive modulator of physical, electrochemical, and synthetic properties. Compared to saccharin, N-methylation eliminates the acidic N–H proton (saccharin pKa ≈ 1.6 [1]), blocking dissociation and fundamentally altering cathodic reduction pathways during nickel electrodeposition [2]. The methyl group also shifts the melting point downward by approximately 100 °C and modifies lipophilicity, directly impacting formulation handling and membrane permeability. In pharmaceutical contexts, this compound is a verified production-process impurity in commercial saccharin at quantifiable trace levels (0.15 ppm) [3] and serves as a structurally specific intermediate for piroxicam synthesis—roles that neither saccharin nor other N-alkyl analogs (e.g., N-ethyl or N-butyl saccharin) can fulfill. These multidimensional differences, quantified below, preclude generic substitution.

Quantitative Differentiation Evidence for 2-Methyl-2,3-dihydro-1,2-benzisothiazol-3-ol 1,1-dioxide vs. Saccharin and Structural Analogs


Melting Point Depression: 100 °C Lower than Saccharin Facilitates Handling and Formulation Processing

N-Methylsaccharin exhibits a melting point range of 130–134 °C (), compared to 226–230 °C for unsubstituted saccharin ()—a depression of approximately 96–100 °C. This large thermal difference, arising from the disruption of intermolecular hydrogen bonding by N-methylation, has direct practical consequences for melt-based processing, recrystallization protocols, and thermal stability assessment during storage and shipping.

Physicochemical characterization Thermal analysis Formulation development

Increased Lipophilicity: XlogP Difference of 0.31 Units Alters Partitioning and Membrane Permeability

The calculated XlogP for N-methylsaccharin is 0.60 (), while saccharin has an XlogP of 0.91 (), yielding a ΔXlogP of –0.31. Although the difference appears modest, both compounds remain in the hydrophilic range (logP < 1). However, the N-methylation eliminates the hydrogen-bond donor capacity of the sulfonamide N–H (HBD count: 0 vs. 1 for saccharin), which influences hydrogen-bonding-dependent partitioning and chromatographic retention behavior. This difference is sufficient to require distinct HPLC mobile-phase optimization and solid-phase extraction protocols when the two compounds must be resolved analytically.

Lipophilicity ADME profiling Chromatographic retention

Divergent Cathodic Reduction Behavior: N-Methyl Group Blocks Dissociation and Alters Electrodeposition Additive Performance

In a direct comparative study of nickel electrodeposition additives, Mockutė et al. (2002) demonstrated that the N-methyl group of N-methylsaccharin blocks the dissociation of the additive at the cathode, producing a reaction-product profile that differs from saccharin ([1]). Specifically, the accumulation rates (Va) of N-methylbenzylsultam and N-methyl-o-toluenesulfonamide were higher for N-methylsaccharin, while the corresponding non-methylated benzylsultam and benzamide showed lower Va values. The authors concluded that "the difference of behaviour of saccharin and N-methylsaccharin in distinct electrolytes is decided by the N-methyl group, which blocked the dissociation of the latter additive" ([1]). This mechanistic divergence means that saccharin and N-methylsaccharin cannot be substituted in electroplating baths without altering internal stress profiles, sulfur incorporation rates, and grain-refinement outcomes.

Electrodeposition Nickel plating Additive consumption kinetics

Quantified Trace-Level Identity as a Saccharin Process Impurity: 0.15 ppm Enables Validated Analytical Method Development

N-Methylsaccharin has been definitively identified and quantified as a production-process impurity in commercial sodium saccharin manufactured by the Sherwin-Williams process. Stolz et al. (1983) reported its concentration as 0.15 ppm (0.15 mg/kg), making it one of the two predominant production-related impurities alongside methyl anthranilate (0.05 ppm) ([1]). This precise quantification provides a validated benchmark for analytical method development, system suitability testing, and impurity limit setting in pharmaceutical-grade saccharin and saccharin-containing formulations.

Pharmaceutical impurity profiling Quality control Analytical method validation

GHS Hazard Classification Profile: Comparable Irritancy to Saccharin but Lacking Acute Oral Toxicity Warning

N-Methylsaccharin carries GHS hazard statements H315 (skin irritation), H319 (serious eye irritation), and H335 (respiratory irritation), with Signal Word 'Warning' (). Saccharin carries the same H315, H319, H335 statements but additionally bears H302 (harmful if swallowed) (). The absence of the acute oral toxicity hazard (H302) for N-methylsaccharin constitutes a practical safety differentiation for laboratories handling bulk quantities where oral exposure risk must be minimized.

Chemical safety GHS classification Occupational hygiene

Structural Specificity as Piroxicam Synthetic Intermediate: Enol-Form Requirement Excludes Generic Saccharin Substitution

U.S. Patent 4,593,028 explicitly describes the reaction of N-methylsaccharin (specifically referencing the enol form intermediate, CAS 156359-48-7) with alkyl haloacetates or N-2-pyridyl haloacetamides in the presence of a metal hydride base to yield piroxicam or its penultimate intermediates ([1]). The reaction pathway depends on the 2-methyl-3-hydroxy-2,3-dihydro-1,2-benzisothiazole 1,1-dioxide scaffold—a structural requirement not satisfied by unsubstituted saccharin, N-ethyl saccharin, or other N-alkyl variants. The enol hydroxyl group at the 3-position is critical for the subsequent ring-expansion to the benzothiazine 1,1-dioxide core of piroxicam.

Piroxicam synthesis Benzothiazine 1,1-dioxide Process chemistry

Optimal Procurement Scenarios for 2-Methyl-2,3-dihydro-1,2-benzisothiazol-3-ol 1,1-dioxide Based on Verified Differential Evidence


Pharmaceutical Impurity Reference Standard for Saccharin Quality Control

N-Methylsaccharin is the predominant production-derived impurity in commercial saccharin at a verified level of 0.15 ppm [1]. QC laboratories performing compendial impurity profiling, ANDA submissions, or stability-indicating method validation for saccharin-containing drug products should procure this compound as a characterized reference standard (≥98% GC purity ) rather than attempting to generate it in situ via methylation, which introduces additional impurities and quantification uncertainty.

Nickel Electroplating Additive Requiring Distinct Stress-Reduction and Sulfur-Incorporation Profiles

The N-methyl group of N-methylsaccharin blocks additive dissociation at the cathode, producing a cathodic reaction-product spectrum that differs from saccharin [1]. Electroplating facilities seeking a specific internal-stress profile, grain-refinement pattern, or sulfur-incorporation level in nickel deposits should evaluate N-methylsaccharin as a distinct additive entity rather than assuming functional equivalence to saccharin.

Key Synthetic Intermediate in Piroxicam and Benzothiazine 1,1-Dioxide Library Synthesis

U.S. Patent 4,593,028 establishes N-methylsaccharin (specifically the enol form, CAS 156359-48-7) as a required intermediate for piroxicam synthesis via reaction with alkyl haloacetates or N-2-pyridyl haloacetamides [1]. Medicinal chemistry groups synthesizing benzothiazine 1,1-dioxide-based anti-inflammatory candidates must source the enol form specifically; generic saccharin lacks the 3-hydroxy functionality essential for productive ring-expansion.

Chromatographic Method Development and System Suitability Testing for Saccharin/N-Methylsaccharin Resolution

The XlogP difference (0.60 vs. 0.91 [1]) and altered hydrogen-bond donor count (0 vs. 1) between N-methylsaccharin and saccharin necessitate distinct chromatographic conditions for baseline resolution. Analytical laboratories developing HPLC or GC methods for saccharin purity determination should procure both compounds as reference materials to optimize mobile-phase composition, column selection, and gradient profiles, particularly when sub-ppm impurity quantification is required.

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